molecular formula C19H20N2O3 B2648731 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione CAS No. 1005096-78-5

2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione

Cat. No. B2648731
CAS RN: 1005096-78-5
M. Wt: 324.38
InChI Key: IATZVIOTMMYCPL-UHFFFAOYSA-N
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Description

The compound “2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione” is a chemical substance with the CAS No. 1005096-78-5 . It has a molecular weight of 324.38 and a molecular formula of C19H20N2O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not provided in the search results .

Scientific Research Applications

Pharmacological Studies and Toxicological Assessments

Scientific research involving the compound 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione is extensive, covering various pharmacological and toxicological aspects. For instance, a study aimed at understanding the morbidity among personnel exposed to vinclozolin, a related compound, revealed no evidence of health effects induced by the substance, especially no antiandrogenic effects among employees with potential long-term exposure (Zober et al., 1995). Furthermore, research has been conducted to explore the metabolic pathways and potential for false-positive drug test results associated with the antispasmodic drug mebeverine, which is structurally related and involves metabolites that are N-substituted ethylamphetamine derivatives (Kraemer et al., 2001).

Biochemical and Molecular Studies

Extensive biochemical and molecular studies have been conducted on related compounds, offering insights into their metabolism and potential implications for human health. Research on heterocyclic amines like MeIQx and PhIP, which are formed during the cooking of meat and fish, has revealed that human exposure to these compounds might differ significantly from that in rodent models, suggesting that humans may have more bioactivation and less detoxification of these compounds compared to rodents (Turteltaub et al., 1999). Moreover, a study on nitisinone (NTBC) highlighted its potential as a treatment for disorders of tyrosine metabolism, given its safety and effectiveness as an herbicide and for treating hereditary tyrosinaemia type 1 (HT-1) (Lock et al., 2014).

Clinical and Pharmacokinetic Research

Clinical trials and pharmacokinetic studies form an integral part of the research on related compounds. For instance, TZT-1027, a cytotoxic dolastatin 10 derivative, was investigated in a phase I study to determine its dose-limiting toxicities and maximum tolerated dose when given to patients with advanced solid tumors. The study concluded that TZT-1027's dose-limiting toxicities were neutropenia and infusion arm pain, establishing a recommended dose for phase II studies (de Jonge et al., 2005).

properties

IUPAC Name

4-[(2-methoxyanilino)methyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-15-5-3-2-4-14(15)20-9-21-18(22)16-10-6-7-11(13-8-12(10)13)17(16)19(21)23/h2-7,10-13,16-17,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATZVIOTMMYCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione

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